molecular formula C14H12N2O2 B2416153 4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one CAS No. 859667-34-8

4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one

Cat. No.: B2416153
CAS No.: 859667-34-8
M. Wt: 240.262
InChI Key: QGBSTUSTJCVXPO-UHFFFAOYSA-N
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Description

4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one is a compound that features both an imidazole ring and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one typically involves the formation of the imidazole ring followed by its attachment to the chromenone structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The reaction conditions are often optimized to include a variety of functional groups, such as arylhalides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for cost, yield, and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The chromenone structure can be reduced to form different derivatives.

    Substitution: Both the imidazole and chromenone rings can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may lead to the formation of imidazole N-oxides, while reduction of the chromenone structure can yield dihydrochromenone derivatives.

Scientific Research Applications

4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can influence various biochemical pathways. The chromenone structure can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler structure that forms the basis of many biologically active compounds.

    Chromenone: Another core structure that is widely used in medicinal chemistry.

    Benzimidazole: Similar to imidazole but with an additional fused benzene ring, offering different biological activities.

Uniqueness

4-(Imidazol-1-ylmethyl)-6-methylchromen-2-one is unique due to its combination of imidazole and chromenone structures. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets, making it a versatile compound for research and development .

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-6-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-10-2-3-13-12(6-10)11(7-14(17)18-13)8-16-5-4-15-9-16/h2-7,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGBSTUSTJCVXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=O)C=C2CN3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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